![molecular formula C10H21NO4Si B14412640 1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 81137-57-7](/img/structure/B14412640.png)
1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a unique compound belonging to the class of bicyclic compounds It features a silicon atom integrated into its bicyclic structure, which is further functionalized with a methoxypropyl group
準備方法
The synthesis of 1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves multiple steps. One common method starts with the reaction of a suitable precursor containing the bicyclic core with 3-methoxypropyl chloride under specific conditions to introduce the methoxypropyl group. The reaction conditions often require the presence of a base to facilitate the substitution reaction . Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions.
科学的研究の応用
1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with molecular targets through its functional groups. The methoxypropyl group can participate in hydrogen bonding and other interactions, while the silicon atom can engage in unique bonding interactions due to its position in the periodic table . These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar compounds to 1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane include:
1-Chloromethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Differing by the presence of a chloromethyl group instead of a methoxypropyl group.
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane: Featuring a phosphorous atom instead of silicon and different substituents.
These comparisons highlight the unique properties of this compound, particularly its silicon-based bicyclic structure and methoxypropyl functionalization.
特性
CAS番号 |
81137-57-7 |
|---|---|
分子式 |
C10H21NO4Si |
分子量 |
247.36 g/mol |
IUPAC名 |
1-(3-methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H21NO4Si/c1-12-6-2-10-16-13-7-3-11(4-8-14-16)5-9-15-16/h2-10H2,1H3 |
InChIキー |
BNQUMWHKSQCLCN-UHFFFAOYSA-N |
正規SMILES |
COCCC[Si]12OCCN(CCO1)CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


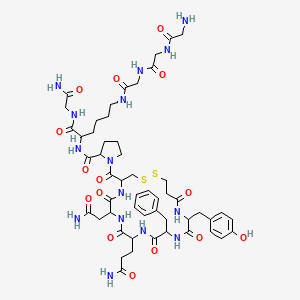
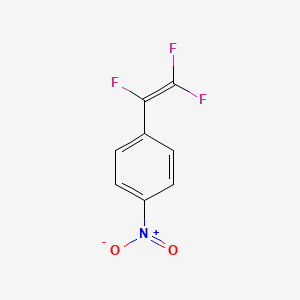
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
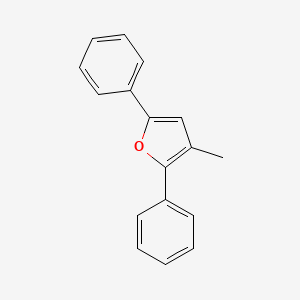

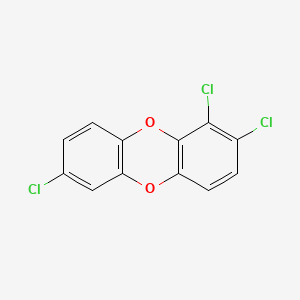
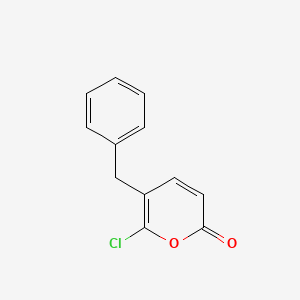
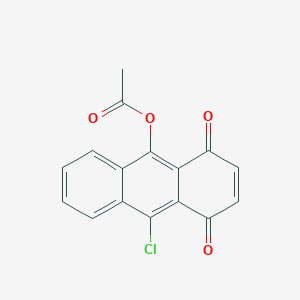
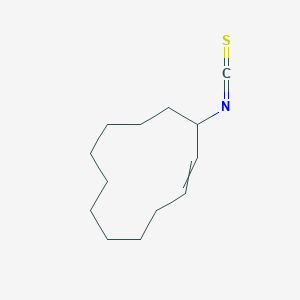

![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
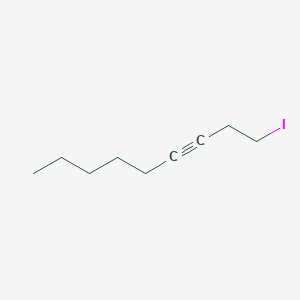
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
